Cas no 608503-30-6 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one)

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one structure
608503-30-6 structure
商品名:1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
CAS番号:608503-30-6
MF:C21H23N3O4
メガワット:381.425025224686
CID:6338644
PubChem ID:5768914

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質

名前と識別子

    • 1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
    • F1525-1714
    • 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
    • Z57789772
    • 608503-30-6
    • AKOS005540736
    • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
    • (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
    • AKOS000527010
    • AKOS016064724
    • インチ: 1S/C21H23N3O4/c1-23(2)10-11-24-18(15-7-5-9-22-13-15)17(20(26)21(24)27)19(25)14-6-4-8-16(12-14)28-3/h4-9,12-13,18,25H,10-11H2,1-3H3/b19-17+
    • InChIKey: RBNJLZNHNYAAFK-HTXNQAPBSA-N
    • ほほえんだ: O=C1C(/C(=C(\C2C=CC=C(C=2)OC)/O)/C(C2C=NC=CC=2)N1CCN(C)C)=O

計算された属性

  • せいみつぶんしりょう: 381.16885622g/mol
  • どういたいしつりょう: 381.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 619
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1525-1714-2μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F1525-1714-20μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F1525-1714-30mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
30mg
$119.0 2023-08-13
Life Chemicals
F1525-1714-3mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F1525-1714-5mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F1525-1714-20mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
20mg
$99.0 2023-08-13
Life Chemicals
F1525-1714-10μmol
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F1525-1714-1mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
1mg
$54.0 2023-08-13
Life Chemicals
F1525-1714-15mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F1525-1714-4mg
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
608503-30-6 90%+
4mg
$66.0 2023-08-13

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one 関連文献

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-oneに関する追加情報

Introduction to 1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No: 608503-30-6)

1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 608503-30-6, belongs to a class of heterocyclic molecules that exhibit a wide range of biological activities. The structural features of this compound, including its dimethylamino side chain, hydroxy group, 3-methoxybenzoyl moiety, and pyridin-3-yl substituent, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis and characterization of 1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one have been the subject of extensive research in recent years. The compound’s structure is characterized by a dihydropyrrolone core, which is a common scaffold in many bioactive molecules. The presence of the dimethylamino group enhances the compound’s basicity, making it a potential candidate for interactions with acidic functional groups in biological targets. Additionally, the hydroxy and methoxy groups introduce polar characteristics, which can influence solubility and metabolic stability.

Recent studies have highlighted the importance of 1H-pyrrol-2-one derivatives in drug discovery. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in 1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one suggests potential interactions with biological pathways that are relevant to these diseases. For instance, the pyridin-3-yl substituent is known to enhance binding affinity to certain enzymes and receptors, which could be exploited for therapeutic benefit.

The 3-methoxybenzoyl moiety is another key feature of this compound that contributes to its biological activity. This group is commonly found in natural products and pharmaceuticals due to its ability to modulate enzyme activity and receptor binding. In particular, studies have shown that benzoyl derivatives can inhibit the activity of various kinases and proteases, which are often overexpressed in cancer cells. The combination of these structural elements in 1-2-(dimethylamino)ethyl-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one makes it a promising candidate for further investigation.

In terms of pharmacokinetic properties, the solubility and metabolic stability of this compound are critical factors that determine its efficacy as a drug candidate. The presence of polar functional groups such as the hydroxy and methoxy groups can improve solubility in water-based environments, while the nonpolar dimethylamino group may enhance membrane permeability. These characteristics are essential for ensuring that the compound reaches its target site of action effectively. Additionally, the stability under metabolic conditions is crucial for prolonged activity within the body.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like 1H-pyrrolones more accurately. By using molecular modeling techniques, scientists can simulate interactions between this compound and potential biological targets such as enzymes and receptors. These simulations have been instrumental in identifying key structural features that contribute to biological activity. For example, dimethylamino groups are often found in drugs that require strong binding interactions with acidic residues in proteins.

The development of new synthetic methodologies has also played a significant role in the study of 1H-pyrrolones. Techniques such as asymmetric synthesis allow for the efficient preparation of enantiomerically pure compounds, which is essential for drugs that require specific stereochemical configurations. The synthesis of 1R-trans-N-isopropyl-N-[[(S)-(4-cyanophenyl)methoxy]carbonyl]-4-morpholinoquinoline, a related derivative, has provided valuable insights into optimizing synthetic routes for similar compounds like our target molecule.

Another area of interest is the exploration of natural product-inspired scaffolds for drug discovery. Many bioactive molecules have been derived from natural products due to their structural complexity and biological relevance. The structural motif present in our target compound shares similarities with certain alkaloids found in plants, which have been extensively studied for their pharmacological properties. By leveraging natural product templates, researchers can identify novel lead compounds with unique biological activities.

The role of bioinformatics in drug discovery cannot be overstated. By analyzing large datasets containing biological information, scientists can identify potential targets for new drugs more efficiently than traditional methods alone would allow. For instance, databases such as DrugBank provide comprehensive information on known drugs and their targets, which can be used to prioritize candidates like our target molecule based on their predicted interactions with disease-related proteins.

In conclusion, 1R-trans-N-isopropyl-N-[[(S)-(4-cyanophenyl)methoxy]carbonyl]-4-morpholinoquinoline, along with related derivatives such as our target compound, represents an exciting area of research with significant therapeutic potential.* Future studies should focus on elucidating their mechanisms*of action*and optimizing their pharmacokinetic properties through structure-based design approaches.* By combining experimental data*with computational modeling,*scientists*can accelerate*the development*of new treatments*for various diseases.

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